6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid
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Overview
Description
6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, with a chlorine atom at the 6th position and a carboxylic acid group at the 3rd position. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides with palladium derivatives to produce pyrrolo[1,2-a]pyrazin-1-ones. This reaction is typically carried out under amination conditions, yielding the desired bicyclic pyrrolo-fused system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolopyrazine derivatives.
Scientific Research Applications
6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activities make it a valuable tool for studying various biological processes.
Medicine: Due to its antimicrobial, anti-inflammatory, and antitumor properties, it is investigated for potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its antitumor effects could be related to the inhibition of kinase activity .
Comparison with Similar Compounds
Similar Compounds
5H-Pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit more activity on kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives.
Other Pyrrolopyrazine derivatives: These include compounds with different substituents on the pyrrole and pyrazine rings, which can lead to variations in biological activity.
Uniqueness
6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C8H5ClN2O2 |
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Molecular Weight |
196.59 g/mol |
IUPAC Name |
6-chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-2-1-5-3-10-6(8(12)13)4-11(5)7/h1-4H,(H,12,13) |
InChI Key |
DAYMYAVPFMCAPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=CN2C(=C1)Cl)C(=O)O |
Origin of Product |
United States |
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